molecular formula C12H17N B1608905 3-(4-Methylbenzyl)pyrrolidine CAS No. 193220-16-5

3-(4-Methylbenzyl)pyrrolidine

Cat. No.: B1608905
CAS No.: 193220-16-5
M. Wt: 175.27 g/mol
InChI Key: PLXKQUZKRRYQGR-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, N-allyl-substituted 2-alkynylamines can undergo regio and stereoselective carbocyclization to afford methylenepyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This ring is attached to a 4-methylbenzyl group . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde . They can also be involved in borrowing hydrogen annulation reactions .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 175.27 and a molecular formula of C12H17N . The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes or on skin, and ensuring adequate ventilation .

Future Directions

Pyrrolidine compounds, including 3-(4-Methylbenzyl)pyrrolidine, continue to be of great interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-12-6-7-13-9-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXKQUZKRRYQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395090
Record name 3-(4-methylbenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193220-16-5
Record name 3-[(4-Methylphenyl)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193220-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-methylbenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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